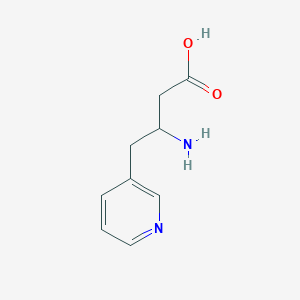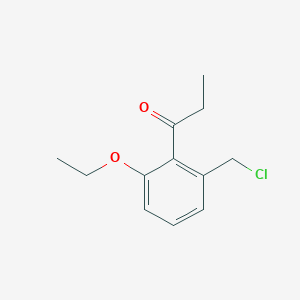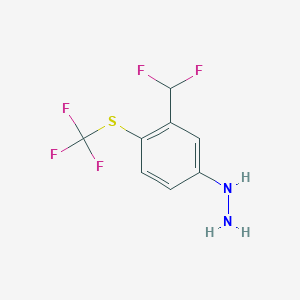
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a hydrazine moiety attached to a phenyl ring
準備方法
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution, often using methylthiolate as the nucleophile.
Hydrazine formation: The final step involves the reaction of the intermediate with hydrazine to form the desired hydrazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
化学反応の分析
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the hydrazine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups can enhance binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
類似化合物との比較
Similar compounds to 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)hydrazine include:
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with different positional isomerism, leading to variations in chemical properties and reactivity.
1-{[2-(trifluoromethoxy)phenyl]methyl}hydrazine: This compound lacks the methylthio group, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties not found in its analogs.
特性
分子式 |
C8H9F3N2OS |
|---|---|
分子量 |
238.23 g/mol |
IUPAC名 |
[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-6-4-2-3-5(7(6)13-12)14-8(9,10)11/h2-4,13H,12H2,1H3 |
InChIキー |
SLDTXGGLIUFKCW-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1NN)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


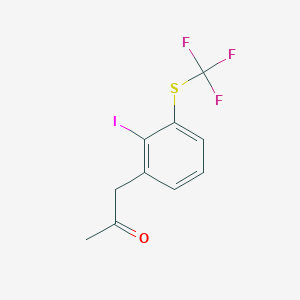
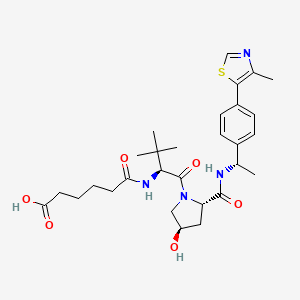
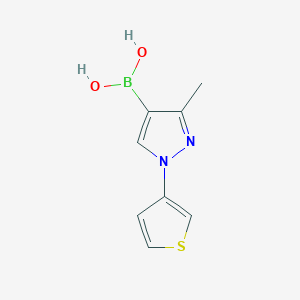
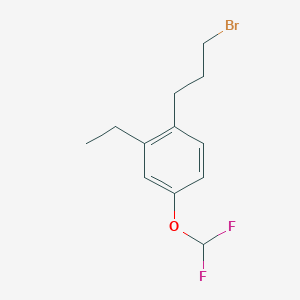
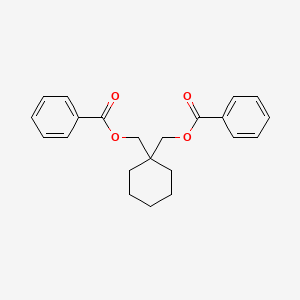
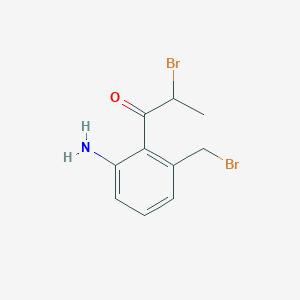


![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
